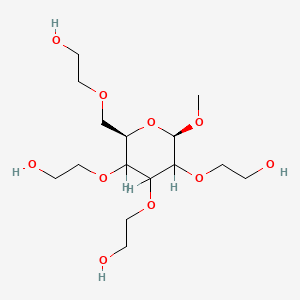
7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-Oxide is a useful research compound. Its molecular formula is C13H11BrO and its molecular weight is 263.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of the compound 7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-Oxide, also known as 7-chloro-5-(2-chlorophenyl)-4-hydroxy-3H-1,4-benzodiazepin-2-one, is the γ-aminobutyric acid (GABA) receptor complex . This receptor complex is widespread in the brain of humans as well as other species .
Mode of Action
This compound, as a benzodiazepine, binds to the regulatory site between the α and γ subunits of GABA A receptors . This facilitates the opening of the chloride channel allowing chloride ions to flow into the neuron resulting in hyperpolarization .
Biochemical Pathways
The compound this compound affects the GABAergic pathway. By binding to the GABA A receptors, it enhances the affinity of GABA for its receptor site on the same receptor complex . This leads to an increase in the frequency of chloride channel opening, causing an inhibitory effect on neuron firing.
Pharmacokinetics
They are primarily metabolized in the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action include antianxiety effects, sedation, and reduction of seizure activity . These effects are a result of its interaction with the GABA A receptors, leading to an increase in inhibitory neurotransmission.
Propriétés
Numéro CAS |
2955-37-5 |
|---|---|
Formule moléculaire |
C13H11BrO |
Poids moléculaire |
263.13 g/mol |
Nom IUPAC |
(R)-(4-bromophenyl)-phenylmethanol |
InChI |
InChI=1S/C13H11BrO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H/t13-/m1/s1 |
Clé InChI |
WTIWDBNPPSHSCB-CYBMUJFWSA-N |
SMILES |
C1C(=O)N=C2C=CC(=CC2=C(N1O)C3=CC=CC=C3Cl)Cl |
SMILES isomérique |
C1=CC=C(C=C1)[C@H](C2=CC=C(C=C2)Br)O |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)O |
Pictogrammes |
Health Hazard |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2'-[(3-Acetamidophenyl)imino]diethyl diacetate](/img/structure/B1583725.png)











